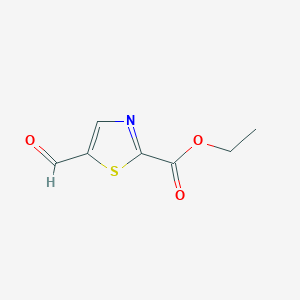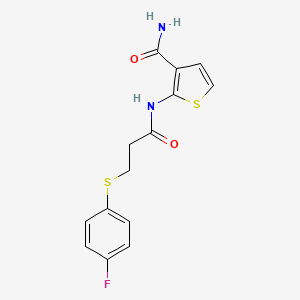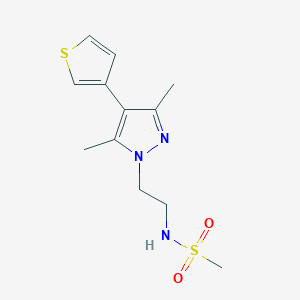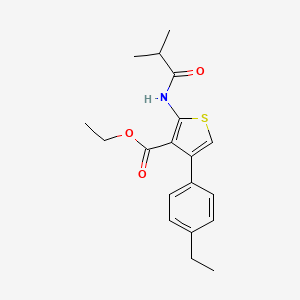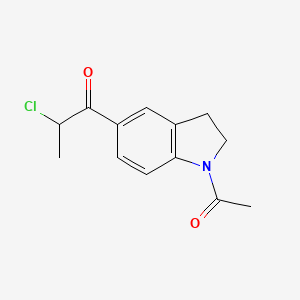
1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one” is a chemical compound with a linear formula of C12H14N2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H14N2O2 . The molecular weight is 218.258 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 218.258 .Aplicaciones Científicas De Investigación
Indole Synthesis and Chemical Properties
Indole compounds, such as 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one, play a crucial role in organic synthesis, offering a framework for the development of various pharmacologically active molecules. The review by Taber and Tirunahari (2011) provides a comprehensive classification of indole syntheses, highlighting the importance of indole alkaloids in organic chemistry. Their work sheds light on the versatility of indole synthesis methods, which are pivotal in creating compounds with significant biological activities. The strategic approaches for indole construction they discuss can be instrumental in synthesizing derivatives of this compound for potential applications in drug development and other scientific research areas (Taber & Tirunahari, 2011).
Environmental Presence and Analysis
The study of isomers of tris(chloropropyl) phosphate (TCPP) by Truong et al. (2017) explores the environmental occurrence and analytical methods for organophosphate esters, related to the chloropropyl group in the compound of interest. This research is relevant for understanding the environmental fate and analytical challenges associated with compounds that share structural similarities with this compound. It underscores the necessity for precise analytical techniques to monitor and assess the environmental presence of such compounds, potentially informing the environmental safety evaluations of indole derivatives (Truong et al., 2017).
Pharmacological Significance of Indole Derivatives
Indole derivatives, including those related to this compound, are known for their broad spectrum of pharmacological activities. The review on phytomelatonin by Paredes et al. (2009) discusses the role of melatonin, an indoleamine, in plants and its potential therapeutic implications. This highlights the intersection of indole chemistry with pharmacology, emphasizing the potential of indole derivatives in contributing to novel therapeutic agents, including antioxidants, growth promoters, and treatments for various diseases. The multifaceted roles of indole compounds in biological systems underline the scientific interest in synthesizing and studying derivatives of indole-based compounds for their potential applications in medicine and agriculture (Paredes et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
1-(1-acetyl-2,3-dihydroindol-5-yl)-2-chloropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-8(14)13(17)11-3-4-12-10(7-11)5-6-15(12)9(2)16/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMBGMRSUWECSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191789-89-6 |
Source


|
| Record name | 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
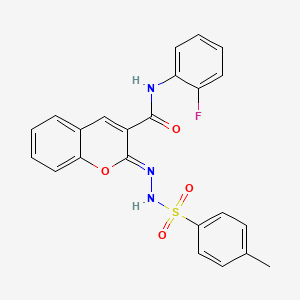
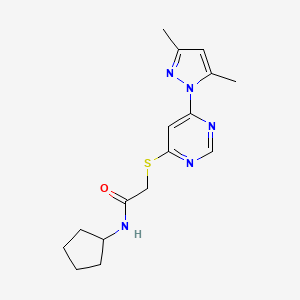
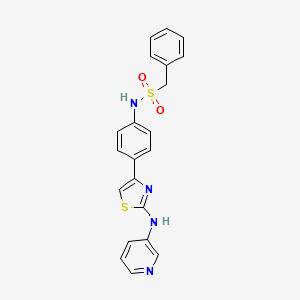
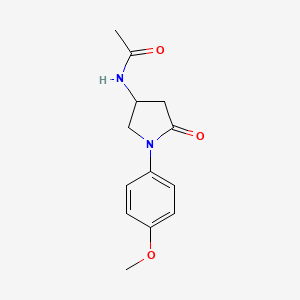


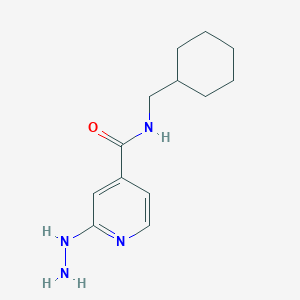
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2560950.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2560951.png)
